Cytidine 3'-monophosphate
Overview
Description
Synthesis Analysis
CMP synthesis in biological systems involves enzymatic processes. For instance, CMP 3-deoxy-D-manno-octulosonate synthetase catalyzes the reversible formation of CMP 3-deoxy-D-manno-octulosonate from cytidine triphosphate and 3-deoxy-D-manno-octulosonate, requiring Mg++ as a divalent cation and showing specificity for its substrates (Ghalambor & Heath, 1966). Additionally, mammalian tissues can synthesize cytidine 3',5'-monophosphate (cyclic CMP) through the enzymatic conversion of cytidine 5'-triphosphate by cytidylate cyclase, indicating a capacity for nucleotide synthesis beyond the primary pathways (Cech & Ignarro, 1977).
Molecular Structure Analysis
CMP's molecular structure has been analyzed through various techniques, including X-ray crystallography and spectroscopic methods. Studies on cytidine monophosphate derivatives, such as the sodium salt of cytidine 2',3'-phosphate, reveal details about nucleotide conformation and interactions within crystals, showing that both bases in the crystal structure adopt the syn conformation and are stacked in an antiparallel stranded ribbon, illustrating the structural complexity of these molecules (Coulter & Greaves, 1970).
Chemical Reactions and Properties
CMP participates in various chemical reactions, including enzymatic conversions and interactions with metal ions and surfaces. For example, the interaction of CMP with gold surfaces has been studied, showing chemisorption at positive potentials and the importance of the N3 atom of the pyrimidine ring for adsorption, demonstrating CMP's reactivity and its potential for bio-nano interface studies (Doneux & Fojt, 2009).
Scientific Research Applications
Membrane Phospholipid Synthesis : Cytidine, via cytidine triphosphate, can affect the synthesis and levels of cell membrane phospholipids (I. L. G.-coviella & R. Wurtman, 1992).
Cytidylyl Cyclase Activity : Cytidine 3',5'-cyclic monophosphate (cyclic CMP) is a product of cytidine triphosphate incubation in various tissues including the brain, liver, and kidney (R. Newton et al., 1988).
Biosynthesis of Cell Wall Lipopolysaccharide in Bacteria : Cytidine monophosphate 3-deoxy-D-manno-octulosonate synthetase is involved in the reversible formation of cytidine monophosphate 3-deoxy-D-manno-octulosonate, a key step in bacterial cell wall lipopolysaccharide biosynthesis (M. A. Ghalambor & E. Heath, 1966).
Ribonuclease A Binding : The phosphate inhibitor 3′-cytidine monophosphate binds to the active site of ribonuclease A, influencing enzyme function (D. Gorenstein & A. Wyrwicz, 1973).
Inhibitory Activity Against Human Serum Sialyltransferase : Cytidine nucleotides and their analogs show significant inhibitory activity against this enzyme, important in cancer research (W. Klohs et al., 1979).
Encapsulation into Hybrid Materials : Cytidine monophosphate can be encapsulated into hybrid materials like Cd 0.8 PS 3, indicating potential applications in material sciences (P. Westreich et al., 2004).
Second Messenger Functions in Bacterial Immunity : Cyclic CMP functions as a second messenger in bacterial immunity against viruses (Nitzan Tal et al., 2021).
Vibrational Analysis : The study of cytidine 3′-monophosphate's vibrational properties provides insights into its molecular structure (J. Gavira et al., 1997).
Analysis of Nucleotides in Foods : Techniques have been developed for the determination of nucleotides, including cytidine 5'-monophosphate, in baby and functional foods (P. Viñas et al., 2009).
Biosynthesis System for Industrial Synthesis : An efficient biosynthesis system for manufacturing 5'-CMP in vitro has been developed, indicating its potential in industrial applications (Zonglin Li et al., 2020).
Safety And Hazards
Future Directions
Targeting nucleotide metabolism, including that of Cytidine 3’-monophosphate, is a promising approach to enhance cancer immunotherapy . Dysregulated nucleotide metabolism can promote tumor growth and interact with the host immune system, providing future insights into targeting nucleotide metabolism for immunotherapeutic treatment .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOOPKANIPLQPU-XVFCMESISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301004260 | |
Record name | 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cytidine 3'-monophosphate | |
CAS RN |
84-52-6 | |
Record name | 3′-CMP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Cytidylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cytidine 3'-monophosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01961 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Imino-1-(3-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301004260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cytidine 3'-monophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.397 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3'-CYTIDYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DZL5I6D4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cytidine 3'-monophosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240312 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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